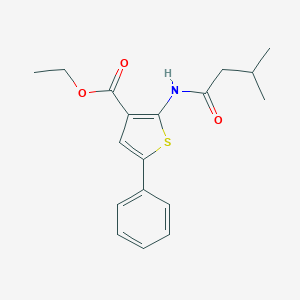![molecular formula C23H18N2O3 B376577 ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE](/img/structure/B376577.png)
ETHYL 4-[4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate typically involves the reaction of quinazolinylbenzoic acid with various reagents. One common method includes the reaction of quinazolinylbenzoic acid with hydrazine hydrate to form benzoylhydrazide. This intermediate can then be treated with different reagents such as 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield various quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can yield a wide range of derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 3-nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate. Reaction conditions typically involve refluxing in suitable solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are various quinazoline derivatives, each with unique biological activities. For example, the reaction with hydrazine hydrate yields benzoylhydrazide, which can be further modified to produce compounds with antibacterial and antifungal properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide: Known for its anti-inflammatory and analgesic properties.
7-chloro-4-oxo-2-phenylquinazoline-3(4H-yl) substituted urea derivatives: Exhibits significant anticancer activity.
Uniqueness
Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate is unique due to its versatile biological activities and its potential as a precursor for synthesizing a wide range of quinazoline derivatives. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C23H18N2O3 |
|---|---|
Poids moléculaire |
370.4g/mol |
Nom IUPAC |
ethyl 4-(4-oxo-2-phenylquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-23(27)17-12-14-18(15-13-17)25-21(16-8-4-3-5-9-16)24-20-11-7-6-10-19(20)22(25)26/h3-15H,2H2,1H3 |
Clé InChI |
OZZMDBYKWJXCRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376498.png)
![Ethyl 2-[(diphenylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B376499.png)

![Ethyl 4-(4-ethoxyphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376501.png)
![2-fluoro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376504.png)
![N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376506.png)
![N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376507.png)
![N-(3,4-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376508.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376510.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B376514.png)
![N-(3,4-dichlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376515.png)

